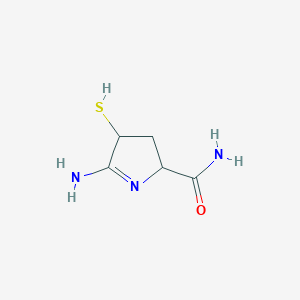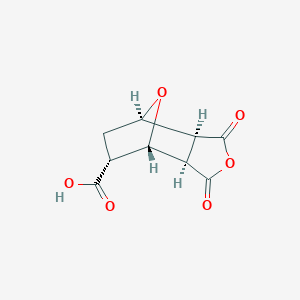
5-endo-Carboxyendothall anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-endo-Carboxyendothall anhydride, also known as CCEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclic anhydride that is synthesized from endothall, a herbicide commonly used in agriculture. CCEA has been shown to have unique biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 5-endo-Carboxyendothall anhydride is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. 5-endo-Carboxyendothall anhydride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This inhibition can lead to various physiological effects, such as muscle weakness and respiratory distress.
Efectos Bioquímicos Y Fisiológicos
5-endo-Carboxyendothall anhydride has been shown to have unique biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 5-endo-Carboxyendothall anhydride has been shown to have antioxidant properties and to modulate the activity of certain ion channels in the body. These effects make 5-endo-Carboxyendothall anhydride a promising candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-endo-Carboxyendothall anhydride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield under optimized conditions. Additionally, 5-endo-Carboxyendothall anhydride has unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also some limitations to the use of 5-endo-Carboxyendothall anhydride in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 5-endo-Carboxyendothall anhydride. One area of interest is the development of new drugs and materials using 5-endo-Carboxyendothall anhydride as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 5-endo-Carboxyendothall anhydride and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of 5-endo-Carboxyendothall anhydride in humans, as well as its potential environmental impact.
Métodos De Síntesis
The synthesis of 5-endo-Carboxyendothall anhydride involves the reaction of endothall with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place under high temperatures and results in the formation of 5-endo-Carboxyendothall anhydride as a white crystalline solid. The yield of 5-endo-Carboxyendothall anhydride can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
Aplicaciones Científicas De Investigación
5-endo-Carboxyendothall anhydride has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 5-endo-Carboxyendothall anhydride is in the field of organic synthesis. 5-endo-Carboxyendothall anhydride can be used as a building block for the synthesis of various organic compounds, such as cyclic lactones and esters. This makes 5-endo-Carboxyendothall anhydride a valuable tool for the development of new drugs and materials.
Propiedades
Número CAS |
127311-90-4 |
|---|---|
Nombre del producto |
5-endo-Carboxyendothall anhydride |
Fórmula molecular |
C9H8O6 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid |
InChI |
InChI=1S/C9H8O6/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1 |
Clave InChI |
GQOKHYKFPZJCCC-UKFBFLRUSA-N |
SMILES isomérico |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O)C(=O)O |
SMILES |
C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |
SMILES canónico |
C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |
Sinónimos |
4,7-Epoxyisobenzofuran-5-carboxylic acid, octahydro-1,3-dioxo-, (3a-al pha,4-beta,5-alpha,7-beta,7a-alpha)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



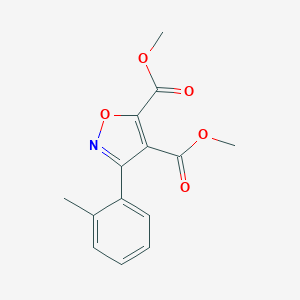

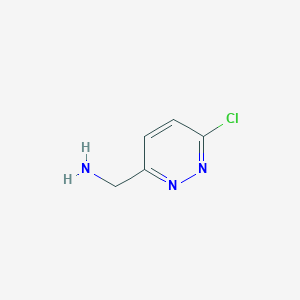
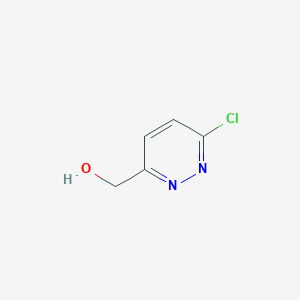
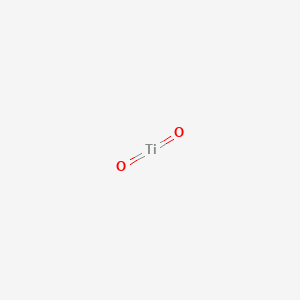
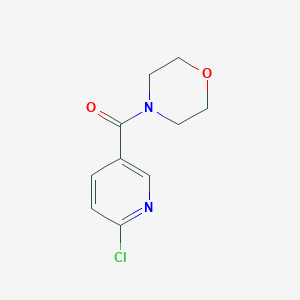

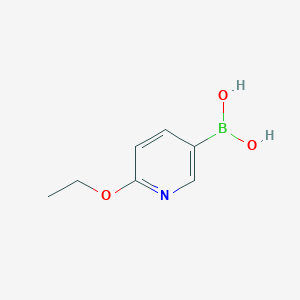

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
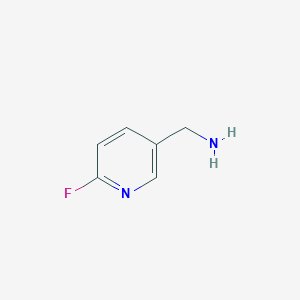
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)

